molecular formula C18H11BrClIN2O3S B302602 N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide

N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide

Cat. No. B302602
M. Wt: 577.6 g/mol
InChI Key: WUSNEHYNSLVYBQ-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide, also known as BCFIH, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and cancerous processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide in lab experiments is its ability to selectively target inflammatory and cancerous processes, while leaving normal cells unharmed. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation is the lack of long-term safety data, as this compound is a relatively new compound that has not yet undergone extensive clinical trials.

Future Directions

There are several future directions for research on N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide. One area of interest is its potential application in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential application in the treatment of various types of cancer, including breast cancer and lung cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide involves the reaction of 4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-carbaldehyde with 3-hydroxy-4-iodobenzohydrazide in the presence of a suitable catalyst. The resulting product is a yellowish solid with a melting point of 250-252°C.

Scientific Research Applications

N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-hydroxy-4-iodobenzohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

Molecular Formula

C18H11BrClIN2O3S

Molecular Weight

577.6 g/mol

IUPAC Name

N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]-3-hydroxy-4-iodobenzamide

InChI

InChI=1S/C18H11BrClIN2O3S/c19-14-8-12(26-18(14)27-13-4-2-11(20)3-5-13)9-22-23-17(25)10-1-6-15(21)16(24)7-10/h1-9,24H,(H,23,25)/b22-9+

InChI Key

WUSNEHYNSLVYBQ-LSFURLLWSA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)/C=N/NC(=O)C3=CC(=C(C=C3)I)O)Br)Cl

SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=NNC(=O)C3=CC(=C(C=C3)I)O)Br)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=NNC(=O)C3=CC(=C(C=C3)I)O)Br)Cl

Origin of Product

United States

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